8-Prenylluteone

Description

Properties

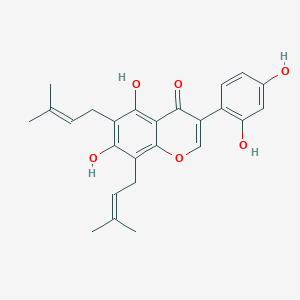

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYELCIXMHUBNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of 8-Prenylluteone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of luteolin, a well-documented bioactive flavone, this compound exhibits a range of biological activities attributed to its unique chemical structure. The addition of a prenyl group to the luteolin backbone significantly enhances its lipophilicity, thereby improving its interaction with cellular membranes and potentially increasing its bioavailability and efficacy. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. The information presented herein is a synthesis of available data on this compound and structurally related prenylated flavonoids, including 8-prenyl quercetin and 8-prenylapigenin, to provide a robust resource for researchers in the field.

Core Biological Activities

The primary biological activities of this compound and its analogs revolve around its potent anti-inflammatory, anticancer, and antioxidant effects. These activities are underpinned by the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound and related compounds have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][2][3] This inhibition is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The molecular mechanism underlying these effects involves the modulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]

Anticancer Activity

The anticancer potential of luteolin and its derivatives is well-documented.[1][5][6][7][8] These compounds can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in vivo.[1][6][7][8] The anticancer mechanisms are multifaceted and involve the modulation of signaling pathways that control cell cycle progression, apoptosis, and angiogenesis. Notably, the inhibition of pathways such as Akt and the modulation of apoptotic proteins are key to its anticancer effects.[1][9][10]

Antioxidant Activity

Flavonoids, including luteolin and its prenylated derivatives, are renowned for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[2][11][12] The antioxidant capacity of these compounds contributes to their overall protective effects on cells and tissues.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for luteolin and related flavonoids, providing insights into their potency. Due to the limited specific data for this compound, IC50 values for the parent compound luteolin and other relevant flavonoids are presented.

Table 1: Anticancer Activity (IC50 values)

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Luteolin | A431 (human epithelial carcinoma) | Inhibition of cell proliferation | 19 | [1] |

| Luteolin | HL60 (human promyelocytic leukemia) | Inhibition of cell proliferation | 12.5 | [1] |

| Luteolin | CH27 (human lung squamous carcinoma) | Inhibition of cell proliferation | 12 | [1] |

| Luteolin | PC-3 (human prostate cancer) | Inhibition of proliferation | - | [1] |

| Luteolin | Mesangial cells (mouse kidney) | Inhibition of DNA synthesis | 1.5 | [1] |

| Luteolin | PI-3-K (in vitro) | Inhibition of PI-3-K | 8 | [1] |

| Luteolin | A549 (non-small-cell lung cancer) | Cell viability | 27.12 (48h) | [9] |

| Luteolin | H460 (non-small-cell lung cancer) | Cell viability | 18.93 (48h) | [9] |

| Luteolin | RdRp (in vitro) | Inhibition of RdRp | 4.6 | [13] |

Table 2: Anti-inflammatory and Other Activities

| Compound | Target/Assay | Activity | IC50 Value (µM) | Reference |

| 8-Prenylapigenin | RAW 264.7 macrophages | Cytotoxicity | >30 | [2] |

| 8-Prenylnaringenin | RAW 264.7 macrophages | Cytotoxicity | >30 | [2] |

| Luteolin | Influenza Endonuclease (AlphaScreen) | Inhibition | 0.073 | [14] |

| Orientin (Luteolin-8-C-glucoside) | Influenza Endonuclease (AlphaScreen) | Inhibition | 0.042 | [14] |

Signaling Pathways Modulated by this compound and Analogs

The biological activities of this compound and related flavonoids are mediated through their interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound and its analogs can inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[2][12]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including JNK and ERK, is another crucial regulator of inflammation and cell proliferation. 8-Prenyl quercetin has been shown to directly target and inhibit components of this pathway.[3]

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[9]

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, for example, to assess the expression of inflammatory or apoptotic markers.

-

Cell Lysis: Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][9]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate and treat with this compound followed by an inflammatory stimulus like LPS.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[3]

Conclusion

This compound, as a representative of prenylated flavonoids, exhibits promising biological activities, particularly in the realms of anti-inflammatory, anticancer, and antioxidant effects. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its therapeutic potential. While specific quantitative data for this compound remains to be fully elucidated, the information gathered from its parent compound, luteolin, and other structurally similar prenylated flavonoids provides a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to further investigate the pharmacological properties of this intriguing natural product. Continued exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents.

References

- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 8-Prenylluteone

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Prenylluteone, a diprenylated isoflavone, belongs to the vast family of prenylated flavonoids, a class of secondary metabolites known for their significant biological activities. The structural characterization of such natural products is a critical step in drug discovery and development, providing the foundation for understanding their mechanism of action and for enabling synthetic production. This technical guide outlines the comprehensive workflow and methodologies for the structure elucidation and confirmation of this compound. Due to the absence of published experimental spectra for this compound, this guide utilizes representative data derived from its structural analog, luteone, and knowledge of the spectroscopic effects of prenylation to illustrate the elucidation process.

Proposed Structure of this compound

Chemical Name: 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one Molecular Formula: C₂₅H₂₆O₆ Molecular Weight: 422.47 g/mol

The proposed structure of this compound is based on the isoflavone scaffold of luteone, with the addition of two prenyl (3-methylbut-2-enyl) groups at positions 6 and 8 of the A-ring.

Experimental Workflow for Structure Elucidation

The elucidation of a novel natural product like this compound follows a logical sequence of analytical techniques. The general workflow is depicted below.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the molecular formula of the isolated compound.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Analysis Mode: The analysis is typically run in both positive and negative ion modes to obtain comprehensive data.

-

Data Acquisition: A full scan is acquired over a relevant mass range (e.g., m/z 100-1000).

-

Data Analysis: The accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is used to calculate the elemental composition.

Expected High-Resolution Mass Spectrometry Data for this compound:

| Ion | Calculated m/z | Observed m/z (Representative) |

| [M+H]⁺ | 423.1802 | 423.1805 |

| [M+Na]⁺ | 445.1621 | 445.1624 |

| [M-H]⁻ | 421.1656 | 421.1659 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

MS/MS experiments are performed to fragment the molecular ion, providing valuable information about the compound's substructures. The fragmentation pattern of prenylated flavonoids is well-characterized and can be used to confirm the presence and location of the prenyl groups.

Experimental Protocol:

-

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, ion trap, or Q-TOF).

-

Method: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

Expected MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 421.1659):

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 365.1028 | [M-H - C₄H₈]⁻ (Loss of a butene from a prenyl group) |

| 351.0871 | [M-H - C₅H₁₀]⁻ (Loss of isoprene from a prenyl group) |

| 325.0715 | [M-H - C₅H₈O]⁻ (Retro-Diels-Alder fragmentation) |

| 297.0769 | [M-H - 2 x C₄H₈]⁻ (Loss of two butene fragments) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbons.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.

-

Representative ¹H and ¹³C NMR Data for the this compound Skeleton (in DMSO-d₆):

Note: This data is representative and extrapolated from known data for luteone and other prenylated isoflavones. Actual chemical shifts may vary.

| Position | δC (ppm) (Representative) | δH (ppm) (Representative), Multiplicity, J (Hz) | Key HMBC Correlations (from H to C) |

| Isoflavone Core | |||

| 2 | 154.5 | 8.15, s | C-3, C-4, C-1', C-9 |

| 3 | 122.0 | - | - |

| 4 | 180.5 | - | - |

| 5 | 162.0 | - | - |

| 4a | 104.5 | - | - |

| 6 | 110.0 | - | - |

| 7 | 164.0 | - | - |

| 8 | 108.0 | - | - |

| 8a | 157.0 | - | - |

| 1' | 113.0 | - | - |

| 2' | 158.0 | 7.05, d, 8.5 | C-3, C-4', C-6' |

| 3' | 103.0 | 6.30, d, 2.5 | C-1', C-5' |

| 4' | 159.5 | - | - |

| 5' | 107.0 | 6.25, dd, 8.5, 2.5 | C-1', C-3' |

| 6' | 131.0 | 7.10, d, 8.5 | C-2', C-4' |

| Prenyl Group at C-6 | |||

| 1'' | 22.0 | 3.30, d, 7.0 | C-5, C-6, C-7 |

| 2'' | 123.0 | 5.20, t, 7.0 | C-4'', C-5'' |

| 3'' | 132.0 | - | - |

| 4'' | 25.5 | 1.70, s | C-2'', C-3'' |

| 5'' | 17.8 | 1.65, s | C-2'', C-3'' |

| Prenyl Group at C-8 | |||

| 1''' | 22.5 | 3.35, d, 7.0 | C-7, C-8, C-8a |

| 2''' | 123.5 | 5.25, t, 7.0 | C-4''', C-5''' |

| 3''' | 132.5 | - | - |

| 4''' | 25.6 | 1.75, s | C-2''', C-3''' |

| 5''' | 17.9 | 1.68, s | C-2''', C-3''' |

Structure Confirmation and Synthesis

The final confirmation of the proposed structure is typically achieved through total synthesis.

Experimental Protocol:

-

Retrosynthetic Analysis: A synthetic route is designed to build the molecule from commercially available starting materials.

-

Synthesis: The designed synthetic route is executed in the laboratory.

-

Spectroscopic Comparison: The full set of spectroscopic data (NMR, MS, IR, UV) of the synthetic compound is acquired and compared with the data from the isolated natural product. An exact match confirms the structure.

Potential Biological Activity and Signaling Pathways

Prenylated flavonoids, including isoflavones, are known to interact with various biological targets. As a phytoestrogen, this compound is likely to modulate estrogen receptor signaling. Additionally, many flavonoids exhibit anti-inflammatory properties, often through the inhibition of pathways such as the NF-κB signaling cascade.

Estrogen Receptor Signaling Pathway:

NF-κB Anti-Inflammatory Signaling Pathway:

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. By combining high-resolution mass spectrometry for molecular formula determination with a suite of 1D and 2D NMR experiments for mapping the molecular framework, a proposed structure can be confidently established. Final confirmation through total synthesis provides unequivocal proof of the structure. The elucidated structure then serves as the basis for further investigation into its biological activities and potential as a therapeutic agent.

In Vitro Antioxidant Potential of 8-Prenylluteone: A Methodological and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific experimental data on the in vitro antioxidant potential of 8-Prenylluteone is not extensively available in peer-reviewed literature. Therefore, this document serves as an in-depth technical guide outlining the standardized methodologies and conceptual frameworks that would be employed to assess the antioxidant capacity of this compound, a member of the flavonoid family. The protocols and data presentation formats provided are based on established and widely accepted assays for evaluating antioxidant activity.

Quantitative Data Presentation

A comprehensive evaluation of a compound's antioxidant potential involves multiple assays that measure different aspects of its activity. The results, typically expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or as equivalents to a standard antioxidant like Trolox or Ascorbic Acid, would be summarized for comparative analysis. The following table illustrates how such data for this compound would be presented.

Table 1: Summary of In Vitro Antioxidant Activity of this compound (Illustrative)

| Assay Type | Radical/Oxidant | Measurement Principle | Result (e.g., IC50 in µM) | Standard Compound (IC50 in µM) |

| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl | Hydrogen Atom Transfer | Data to be determined | Ascorbic Acid / Trolox |

| ABTS Radical Scavenging Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Electron Transfer | Data to be determined | Ascorbic Acid / Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | Ferric (Fe³⁺) ions | Electron Transfer | Data to be determined | Ferrous Sulfate (Fe²⁺) / Trolox |

| Cellular Antioxidant Assay (CAA) | Peroxyl radicals | Intracellular radical scavenging | Data to be determined | Quercetin |

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro antioxidant assays that would be used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[1][2]

Materials:

-

This compound (dissolved in a suitable solvent like ethanol or DMSO)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic Acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound and the standard (e.g., Ascorbic Acid) in the chosen solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Protocol:

-

To each well of a 96-well microplate, add a specific volume of the different concentrations of this compound or the standard.

-

Add the DPPH working solution to each well to initiate the reaction.

-

A blank well should be prepared containing only the solvent and the DPPH solution.

-

The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

-

-

Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron to the ABTS•+, which leads to a reduction of the radical and a decrease in the absorbance of the solution.

Materials:

-

This compound (dissolved in a suitable solvent)

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

-

Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the standard (e.g., Trolox) in a suitable solvent.

-

Assay Protocol:

-

Add a small volume of the different concentrations of this compound or the standard to the wells of a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

A blank well should be prepared with the solvent and the ABTS•+ solution.

-

-

Measurement: After a short incubation period (e.g., 5-6 minutes) at room temperature, measure the absorbance at 734 nm.[5][6]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[7]

Materials:

-

This compound (dissolved in a suitable solvent)

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃) solution

-

-

Standard (e.g., Ferrous sulfate or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

-

Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the standard (e.g., Ferrous sulfate).

-

Assay Protocol:

-

Add the different concentrations of this compound or the standard to the wells of a 96-well microplate.

-

Add the FRAP working reagent to each well.

-

A blank should be prepared with the solvent and the FRAP reagent.

-

-

Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes) and then measure the absorbance at 593 nm.[7][8]

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant potential of a test compound like this compound.

Caption: Generalized workflow for in vitro antioxidant assays.

Potential Signaling Pathway: Nrf2-ARE Pathway

Flavonoids are known to exert antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[9][10] The diagram below illustrates how a flavonoid like this compound might activate this protective mechanism.

Caption: Nrf2-ARE antioxidant response pathway.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. zen-bio.com [zen-bio.com]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Anti-inflammatory Properties of 8-Prenylluteone and Related Compounds

Introduction

8-Prenylluteone is a prenylated flavonoid, a class of compounds known for their diverse biological activities. While specific research on this compound is limited, this technical guide synthesizes the current understanding of its potential anti-inflammatory properties by examining its parent compound, luteolin, and other structurally related 8-prenylated flavonoids. The addition of a lipophilic prenyl group to the flavonoid backbone is known to enhance bioavailability and biological activity, making 8-prenylated compounds promising candidates for therapeutic development.[1] This document provides an in-depth overview of the mechanistic pathways, quantitative data from related compounds, and detailed experimental protocols relevant to the study of this compound's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

Luteone is a naturally occurring prenylated isoflavone.[2][3] Based on standard flavonoid nomenclature, this compound is understood to be a derivative of the flavone luteolin, bearing a prenyl group at the C-8 position of the A-ring. The basic flavonoid structure consists of two phenyl rings (A and B) and a heterocyclic ring (C).

Diagram: General Structure of this compound

Caption: General chemical structure of a flavone with a prenyl group at the 8-position.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of flavonoids, including luteolin and its prenylated derivatives, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Luteolin and related flavonoids have been shown to inhibit NF-κB activation at multiple points:

-

Inhibition of IκBα Degradation: Luteolin has been demonstrated to block the degradation of IκBα, thus preventing the release and nuclear translocation of the NF-κB p65 subunit.[4][6]

-

Suppression of NF-κB DNA Binding: By preventing nuclear translocation, these compounds reduce the binding of NF-κB to the promoter regions of its target genes.[4]

-

Reduction of Pro-inflammatory Gene Expression: Consequently, the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes is downregulated.[4][7]

Diagram: NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various downstream targets, including transcription factors like activator protein-1 (AP-1), which, along with NF-κB, drives the expression of pro-inflammatory genes.[4]

Luteolin and its derivatives have been shown to interfere with MAPK signaling:

-

Inhibition of Kinase Phosphorylation: Luteolin can suppress the phosphorylation of p38 MAPK and ERK, thereby inhibiting their activation.[6][9]

-

Downregulation of AP-1 Activity: By inhibiting MAPK activation, luteolin can reduce the DNA binding activity of AP-1.[4]

-

Synergistic Anti-inflammatory Effects: The simultaneous inhibition of both NF-κB and MAPK pathways results in a potent and broad-spectrum anti-inflammatory effect.

Diagram: MAPK Signaling Pathway Modulation by this compound

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of luteolin and related 8-prenylated flavonoids from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Luteolin and Related Flavonoids

| Compound | Cell Line | Stimulant | Parameter Measured | IC50 / % Inhibition | Reference |

| Luteolin | HT-29 | TNF-α | IL-8 Production | Dose-dependent suppression | [6] |

| Luteolin | Mouse Alveolar Macrophages | LPS | TNF-α, IL-6, NO, PGE2 | Dose-dependent inhibition | [4] |

| 8-Prenylapigenin | RAW 264.7 | LPS | NO Production | Potent inhibition | [10][11][12] |

| 8-Prenylapigenin | RAW 264.7 | LPS | TNF-α, PGE2 Release | Potent inhibition | [10][11][12] |

| 8-Prenylquercetin | RAW 264.7 | LPS | NO Production | Stronger inhibition than Quercetin | [1][13] |

| 8-Prenylquercetin | RAW 264.7 | LPS | PGE2 Production | Stronger inhibition than Quercetin | [1][13] |

Table 2: In Vivo Anti-inflammatory Activity of Related Flavonoids

| Compound | Animal Model | Inflammatory Agent | Effect | Reference |

| 8-Prenylquercetin | Mouse Paw Edema | LPS | Attenuation of edema | [1][13] |

| Flavanone Derivatives | TPA-induced Mouse Ear Edema | TPA | Significant edema inhibition | [14] |

| Flavanone Derivatives | Arachidonic Acid-induced Rat Ear Edema | Arachidonic Acid | Reduction in ear thickness | [14] |

| Rutin, Hesperidin, Quercetin | Various acute and chronic models | Carrageenan, etc. | Varied effectiveness in reducing inflammation | [15][16] |

Experimental Protocols

This section details the common methodologies employed in the assessment of the anti-inflammatory properties of flavonoids.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2, TNF-α, IL-6, and other cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis:

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, IκBα, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram: General Experimental Workflow for In Vitro Anti-inflammatory Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Luteone (isoflavone) - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Inhibitory effect of luteolin on TNF-alpha-induced IL-8 production in human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Luteolin reduces TNF-stimulated mRNA expression of NFKB1 (NF-κB p50) and RELA (NF-κB p65) in keratinocytes. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. research.uniupo.it [research.uniupo.it]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An Examination of the Potential Cytotoxic Effects of Prenylated Flavonoids on Cancer Cells: A Focus on 8-Prenylnaringenin

Disclaimer: This technical guide addresses the potential cytotoxic effects of 8-prenylnaringenin (8-PN) , a compound structurally related to the requested topic, 8-Prenylluteone. Due to a lack of available scientific literature and specific data on the cytotoxic effects of this compound on cancer cells, this document serves as an alternative resource, providing insights into a closely related and more extensively studied molecule. The experimental protocols and signaling pathways described herein are based on studies of 8-PN and other flavonoids and should be adapted and validated for research on this compound.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest in cancer research due to their potential anticarcinogenic properties. Among these, prenylated flavonoids have shown promise as cytotoxic agents against various cancer cell lines. This guide focuses on the available data for 8-prenylnaringenin (8-PN), a potent phytoestrogen found in hops, and its effects on cancer cells, including its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Cytotoxicity of 8-Prenylnaringenin

The cytotoxic activity of 8-PN has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The available data for 8-PN is summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Duration (hours) |

| MCF-7 | Breast Cancer | 23.83 | 48 |

| MCF-7 | Breast Cancer | 19.91 | 72 |

Note: At concentrations below 10 µM, 8-PN has been observed to exhibit estrogenic properties, promoting the growth of estrogen receptor-positive (ER+) breast cancer cells like MCF-7. However, at higher concentrations, it inhibits proliferation and induces apoptosis[1].

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like 8-PN on cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-PN) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., p-ERK, p-Akt, total ERK, total Akt, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mandatory Visualizations

Studies on 8-PN suggest its involvement in key signaling pathways that regulate cell growth, survival, and apoptosis.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound.

Caption: Experimental workflow for evaluating the cytotoxic effects of a compound.

Key Signaling Pathways Potentially Modulated by this compound

Based on the findings for 8-PN, the following signaling pathways are likely to be relevant to the cytotoxic effects of this compound.

Caption: Potential signaling pathways affected by this compound in cancer cells.

Conclusion

While direct and comprehensive data on the cytotoxic effects of this compound remains limited, the information available for the structurally similar compound, 8-prenylnaringenin, suggests a potential mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. Further in-depth research, including the determination of IC50 values across a broad panel of cancer cell lines and detailed molecular studies, is imperative to fully elucidate the therapeutic potential of this compound as an anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

8-Prenylluteone: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms underlying the action of this compound in cellular models. The information presented herein is a synthesis of current research, focusing on its effects on cell signaling, apoptosis, and cell cycle regulation. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its cellular effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. Its actions are often cell-type and concentration-dependent.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. In prostate cancer cells (PC-3 and DU145), prenylflavonoids, including 8-prenylnaringenin (a closely related compound), induce a caspase-independent form of cell death, which may be related to autophagy[1]. In contrast, in MCF-7 breast cancer cells, 8-prenylnaringenin has been observed to induce apoptosis[2][3]. This process is often accompanied by the activation of executioner caspases such as caspase-3 and caspase-9[4]. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5]. A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) and the externalization of phosphatidylserine, which can be detected by Annexin V staining[6][7].

Cell Cycle Arrest

A significant aspect of this compound's anti-proliferative activity is its ability to halt the cell cycle. In several cancer cell lines, treatment with related compounds has been shown to cause cell cycle arrest at the G1/S or G2/M phase[8][9][10][11]. This arrest is typically mediated by the modulation of cell cycle regulatory proteins. For instance, a decrease in the expression of cyclins such as Cyclin D1 and Cyclin B1 has been observed, leading to the inhibition of cell cycle progression[9]. The cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1 are often upregulated, which in turn inhibit the activity of cyclin-dependent kinases (CDKs), further contributing to cell cycle arrest[8].

Signaling Pathway Modulation

This compound's effects on apoptosis and cell cycle are intricately linked to its ability to modulate critical intracellular signaling pathways.

-

PI3K/Akt Pathway: In MCF-7 breast cancer cells, 8-prenylnaringenin was found to inhibit the PI3K/Akt signaling pathway. This inhibition is significant as the PI3K/Akt pathway is a crucial regulator of cell survival and proliferation[2][3].

-

MAPK/Erk Pathway: 8-prenylnaringenin can induce a rapid and transient activation of the MAP kinases Erk-1 and Erk-2 in MCF-7 cells, a process that is dependent on the estrogen receptor alpha (ERα)[2]. However, the sustained activation of this pathway can also lead to apoptosis.

-

Estrogen Receptor (ER) Modulation: As a potent phytoestrogen, 8-prenylnaringenin's activity is closely tied to its interaction with estrogen receptors. In ER-positive breast cancer cells like MCF-7, it can trigger ERα-mediated signaling. However, at higher concentrations, it inhibits cell growth and induces apoptosis, suggesting a complex, dose-dependent interaction[2][3].

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on different cancer cell lines.

| Cell Line | Compound | IC50 Value | Assay Duration | Reference |

| MCF-7 | 8-prenylnaringenin | 23.83 µg/ml | 48 hours | [3] |

| MCF-7 | 8-prenylnaringenin | 19.91 µg/ml | 72 hours | [3] |

| PC-3 | 8-prenylnaringenin | Not specified | Not specified | [1] |

| DU145 | 8-prenylnaringenin | Not specified | Not specified | [1] |

| Multiple Lines | PL-ES (Phellinus linteus Extract) | 100 µg/mL (significant growth reduction) | 72 hours | [4][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium[13][14].

-

Compound Treatment: After cell attachment (for adherent cells), treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours)[13][15].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[13][14][15][16].

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[13][15].

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[13][16].

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS[17].

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

This method uses Propidium Iodide (PI) to stain DNA and analyze the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours[18].

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark[18].

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors[19][20].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the protein lysates (typically 20-50 µg) on an SDS-polyacrylamide gel[20][21].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[20][21].

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[21].

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C[22].

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[21][22].

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system[19][21].

Visualizations

The following diagrams illustrate the key signaling pathways, a typical experimental workflow, and the logical relationships of this compound's mechanism of action.

Caption: Signaling pathways modulated by this compound.

Caption: A typical experimental workflow for studying this compound.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Treatment of PC-3 and DU145 prostate cancer cells by prenylflavonoids from hop (Humulus lupulus L.) induces a caspase-independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Anticancer Effects of Bioactive Mushroom Extracts (Phellinus linteus) on a Variety of Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Depletion of intrinsic expression of Interleukin-8 in prostate cancer cells causes cell cycle arrest, spontaneous apoptosis and increases the efficacy of chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Cell Cycle Arrest by the Isoprenoids Perillyl Alcohol, Geraniol, and F" by Dean A. Wiseman, Sean R. Werner et al. [digitalcommons.butler.edu]

- 9. Depletion of intrinsic expression of Interleukin-8 in prostate cancer cells causes cell cycle arrest, spontaneous apoptosis and increases the efficacy of chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Potent Anticancer Effects of Bioactive Mushroom Extracts (Phellinus linteus) on a Variety of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. resources.bio-techne.com [resources.bio-techne.com]

- 19. bio-rad.com [bio-rad.com]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. ptglab.com [ptglab.com]

- 22. addgene.org [addgene.org]

8-Prenylluteone: A Technical Guide to its Physicochemical Properties and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and antioxidant activities. Understanding its physicochemical properties is paramount for advancing research and development, particularly in areas of formulation, delivery, and bioavailability. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, details common experimental methodologies for their determination, and visually maps its putative biological signaling pathways.

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of this compound are not extensively available in public databases. The following table summarizes the available information, including predicted values which can serve as a useful baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | PubChem[1][2] |

| Molecular Weight | 422.47 g/mol | PubChem[1][2] |

| Boiling Point (Predicted) | 668.9 ± 55.0 °C at 760 mmHg | MySkinRecipes |

| XlogP (Predicted) | 6.2 | PubChem[1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for this compound are not readily found in the literature, the following are standard methodologies employed for determining the key physicochemical properties of flavonoid compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with video monitoring.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Solubility data is crucial for developing suitable formulations and understanding a compound's behavior in biological fluids.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) are chosen.

-

Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for predicting the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis Spectroscopy).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Signaling Pathways

This compound, like other prenylated flavonoids, is believed to exert its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the putative pathways involved in its anti-inflammatory, antioxidant, and potential anticancer activities.

Anti-Inflammatory Signaling Pathway

Prenylated flavonoids have been shown to inhibit inflammatory responses by targeting key kinases in the MAPK signaling cascade. 8-prenylquercetin, a closely related compound, directly targets SEK1-JNK1/2 and MEK1-ERK1/2.

References

Methodological & Application

Application Note: Quantification of 8-Prenylluteone using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 8-Prenylluteone in various sample matrices using reversed-phase high-performance liquid chromatography (RP-HPLC) with Diode Array Detection (DAD).

Introduction

This compound is a prenylated flavonoid of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for research and development in pharmaceuticals and natural products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in complex mixtures.[1] This application note outlines a reliable RP-HPLC-DAD method for the determination of this compound. The method is based on established principles for the analysis of flavonoids and other prenylated compounds.

Experimental

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.

-

Chromatography Column: A C18 reversed-phase column is suitable for the separation of flavonoids.[1][2]

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.[1][2]

-

Standards: this compound reference standard of known purity.

-

Sample Preparation: Syringe filters (0.22 µm or 0.45 µm) are crucial to remove particulates that can damage the HPLC column.[3] Solid-Phase Extraction (SPE) cartridges may be necessary for complex matrices.

The following table summarizes the recommended HPLC conditions for the quantification of this compound. These conditions are a starting point and may require optimization depending on the specific sample matrix and HPLC system.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-36 min, 100-30% B; 36-40 min, 30% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD), monitoring at the absorption maximum of this compound (e.g., 280 nm and 365 nm)[1] |

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.[2]

-

For Plant Material:

-

Homogenize the dried and powdered plant material.

-

Perform an extraction, such as sonication or soxhlet extraction, using a suitable solvent like methanol or ethanol.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

-

-

For Liquid Samples (e.g., biological fluids):

-

Protein Precipitation: For samples high in protein, add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to remove the precipitated proteins.[4]

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.[2]

-

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain and then elute this compound, which helps in cleaning up and concentrating the sample.[2]

-

After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.[3]

-

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the sample.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Table 1: Example of Calibration Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | User Data |

| 5 | User Data |

| 10 | User Data |

| 25 | User Data |

| 50 | User Data |

| 100 | User Data |

Table 2: Example of Quantification Results for this compound in Samples

| Sample ID | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| Sample 1 | User Data | User Data | User Data |

| Sample 2 | User Data | User Data | User Data |

| Sample 3 | User Data | User Data | User Data |

Method Validation

For reliable results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.

-

Precision: Evaluated by replicate injections of the same sample, expressed as the relative standard deviation (RSD).

-

Accuracy: Determined by recovery studies, for example, by spiking a blank matrix with a known amount of this compound.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Visualizations

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for LC-MS/MS Analysis of 8-Prenylluteone in Biological Samples

Introduction

8-Prenylluteone is a prenylated flavonoid of increasing interest to the scientific community due to its potential biological activities. To understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a sensitive and selective analytical method for its quantification in biological samples is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3][4]

This document outlines a general procedure for the determination of this compound in biological matrices such as plasma and urine, adapted from validated methods for 8-Prenylnaringenin.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove potential interferences from the biological matrix and to concentrate the analyte.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

Protocol: Protein Precipitation (PPT)

This method is often preferred for its simplicity and high throughput.[6]

-

To 50 µL of plasma or urine sample, add 200 µL of cold acetonitrile containing the internal standard (IS).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 75 µL of the mobile phase starting condition (e.g., 20% acetonitrile in water with 0.2% formic acid).[7]

-

Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system for analysis.[7][8]

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial to resolve the analyte from matrix components and potential isomers.

| Parameter | Recommended Conditions (Adapted from 8-Prenylnaringenin analysis)[1][2] |

| LC System | Agilent 1290 Infinity II LC system or equivalent[8] |

| Column | Chiralpak® AD-RH, or a C18 column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 8.5) or 0.2% Formic Acid in Water[1][7] |

| Mobile Phase B | Isopropanol or Acetonitrile[1][7] |

| Gradient/Isocratic | Isocratic: 40:60 (v/v) Mobile Phase B:A or a suitable gradient[1] |

| Flow Rate | 0.5 - 0.7 mL/min[1][7] |

| Column Temperature | 35 - 60°C[7][9] |

| Injection Volume | 1 - 10 µL[7][8] |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

| Parameter | Recommended Conditions (Example)[3] |

| Mass Spectrometer | Agilent 6495 Triple Quadrupole MS or equivalent[8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode[1][3] |

| Capillary Voltage | 3.20 kV[3] |

| Source Temperature | 80°C[3] |

| Desolvation Temperature | 400°C[3] |

| Gas Flows | Cone and Desolvation gas flows optimized for the instrument[3] |

| MRM Transitions | To be determined by direct infusion of this compound and IS standards. |

Quantitative Data Summary (Adapted from 8-Prenylnaringenin Studies)

The following tables summarize typical validation parameters obtained for the LC-MS/MS analysis of 8-Prenylnaringenin, which can serve as a benchmark for the development of an this compound assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1][2]

| Matrix | Linear Range (µg/mL) | LLOQ (µg/mL) |

| Serum | 0.05 - 75 | 0.05 |

| Urine | 0.01 - 75 | 0.01 |

Table 2: Precision and Accuracy [9][10]

| Analyte Concentration | Precision (%RSD) | Accuracy (%RE) |

| Low QC | < 15% | Within ±15% |

| Medium QC | < 15% | Within ±15% |

| High QC | < 15% | Within ±15% |

Table 3: Recovery and Matrix Effect [3][9]

| Parameter | Expected Range |

| Recovery | 85 - 115% |

| Matrix Effect | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathway

Information regarding the specific signaling pathways of this compound is not currently available in the reviewed literature. Therefore, a signaling pathway diagram cannot be provided at this time.

References

- 1. Enantiospecific analysis of 8-prenylnaringenin in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate 8-Prenylluteone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a member of the prenylflavonoid family, is a derivative of luteolin characterized by the addition of a prenyl group. This structural modification often enhances the biological activity of the parent flavonoid. Flavonoids, in general, are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the biological activities of this compound, focusing on its potential as a therapeutic agent. The provided methodologies and data will guide researchers in assessing its cytotoxicity, anti-inflammatory potential, and impact on key cellular signaling pathways.

Disclaimer: Direct quantitative data for this compound is limited in the currently available scientific literature. The quantitative data presented in the tables below are representative values derived from studies on the parent compound, luteolin, and structurally similar prenylated flavonoids. These values should be considered as a reference point for experimental design, and it is recommended to generate specific data for this compound.

Data Presentation

Table 1: Cytotoxicity of Luteolin in Various Cancer Cell Lines (Representative Data)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HeLa | Cervical Cancer | 20 | 48 |

| Ca Ski | Cervical Cancer | 50 | 72[1] |

| LN229 | Glioma | Not specified | 24 and 48[2] |